Structural Differentiation from the 5-Methyl-1,3,4-Thiadiazole Analog: Unsubstituted Thiadiazole C‑H as a Pharmacophoric Distinction
The target compound (CAS 2198960‑15‑3) bears an unsubstituted 1,3,4‑thiadiazole ring (position‑5 = H), whereas the closest cataloged analog (CAS 2202037‑16‑7) carries a methyl group at the thiadiazole 5‑position . This substitution difference alters both the electronic distribution and the hydrogen‑bond donor/acceptor capacity of the heterocycle. In the published GLS1 inhibitor SAR series, methylation of the thiadiazole 5‑position has been shown to modulate enzymatic inhibitory potency and selectivity in a context‑dependent manner, demonstrating that this seemingly minor structural change can translate into functionally significant pharmacological divergence [1]. The unsubstituted thiadiazole in the target compound preserves a free C‑H position that can participate in direct polar interactions with target protein backbones—a feature lost upon methylation [2].
| Evidence Dimension | Thiadiazole C‑5 substitution: effect on pharmacophoric hydrogen‑bonding capacity |
|---|---|
| Target Compound Data | Unsubstituted 1,3,4‑thiadiazole (C5–H); free C–H available for polar interactions |
| Comparator Or Baseline | 5‑Methyl‑1,3,4‑thiadiazole analog (CAS 2202037‑16‑7); C5–CH₃ substitution eliminates C–H donor |
| Quantified Difference | Qualitative structural difference: presence vs. absence of thiadiazole C5–H hydrogen‑bond donor; GLS1 SAR studies demonstrate that C5‑substitution alters inhibitory potency in a target‑dependent manner [1] |
| Conditions | Comparative structural analysis based on vendor catalog data and published GLS1 inhibitor SAR [1] |
Why This Matters
For laboratories conducting fragment‑based screening or rational kinase/bromodomain inhibitor design, the target compound's unsubstituted thiadiazole offers an additional hydrogen‑bond interaction point that cannot be replicated by the more widely stocked 5‑methyl analog, directly impacting hit identification outcomes.
- [1] Yang T, Tian Y, Yang Y, Tang M, Shi M, Chen Y, Yang Z, Chen L. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. Eur J Med Chem. 2022 Aug 19; 240:114686. View Source
- [2] Podila N, Penddinti NK, Rudrapal M, Rakshit G, Konidala SK, Pulusu VS, Bhandare RR, Shaik AB. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Heliyon. 2024;10(8):e29390. View Source
